4-chloro-N-(pyrimidin-2-yl)butanamide
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Overview
Description
4-chloro-N-(pyrimidin-2-yl)butanamide is a chemical compound1. It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2.
Synthesis Analysis
While there are no specific synthesis methods for 4-chloro-N-(pyrimidin-2-yl)butanamide found, similar compounds have been synthesized in various studies345. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity3.
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(pyrimidin-2-yl)butanamide consists of a pyrimidine ring attached to a butanamide group with a chlorine atom2. The pyrimidine ring is a heterocyclic aromatic compound that contains two nitrogen atoms6.
Chemical Reactions Analysis
There are no specific chemical reactions involving 4-chloro-N-(pyrimidin-2-yl)butanamide found in the literature. However, similar compounds have been involved in various chemical reactions7. For instance, vinyltrimethoxysilane coupled well with 2-chloro pyrimidines, obtaining desired products7.Physical And Chemical Properties Analysis
4-chloro-N-(pyrimidin-2-yl)butanamide has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 g/mol2. No additional physical or chemical properties were found in the literature.Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-chloro-N-(pyrimidin-2-yl)butanamide serves as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazoles, thiophenes, thiazoles, and 1,3,4-thiadiazoles. These compounds, featuring a pendant pyrimidine ring, have been evaluated for antimicrobial activities, showing moderate effectiveness against selected microbial strains (Farag, Kheder, & Mabkhot, 2009).
Antimicrobial and Insecticidal Evaluation
The compound has been involved in the development of new heterocycles with potential antimicrobial activities. For example, its derivatives have been tested against Pseudococcidae insects for insecticidal activity and selected microorganisms for antibacterial potential, indicating its utility in creating agents for controlling pests and pathogens (Deohate & Palaspagar, 2020).
Role in Organic Synthesis
Its role extends beyond bioactive molecule synthesis to its utility in organic synthesis methodologies. The compound is a key starting material for synthesizing various N-substituted derivatives, showcasing the synthetic versatility of pyrimidine-based compounds in constructing complex molecules with potential biological activities (Harb, Hussein, & Mousa, 2006).
Anticonvulsant Activity
Hybrid molecules derived from 4-chloro-N-(pyrimidin-2-yl)butanamide, combining fragments of known antiepileptic drugs, have shown promising anticonvulsant activities. These findings highlight its potential in the development of new therapeutic agents for epilepsy treatment (Kamiński et al., 2015).
Structural and Computational Studies
The structural and computational analyses of derivatives highlight their potential in drug discovery. For instance, novel indole-based scaffolds with N-(substituted-phenyl)butanamides, synthesized from the compound, have shown potent urease inhibitory activity, demonstrating the compound’s role in the synthesis of enzyme inhibitors (Nazir et al., 2018).
Safety And Hazards
No specific safety and hazard information for 4-chloro-N-(pyrimidin-2-yl)butanamide was found in the literature.
Future Directions
While there are no specific future directions mentioned for 4-chloro-N-(pyrimidin-2-yl)butanamide, research into similar compounds suggests potential areas of interest. For instance, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities6. This suggests that further research into the properties and potential applications of 4-chloro-N-(pyrimidin-2-yl)butanamide could be beneficial.
properties
IUPAC Name |
4-chloro-N-pyrimidin-2-ylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-4-1-3-7(13)12-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPCCZHAICKIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377198 |
Source
|
Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyrimidin-2-yl)butanamide | |
CAS RN |
27179-31-3 |
Source
|
Record name | 4-Chloro-N-(pyrimidin-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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